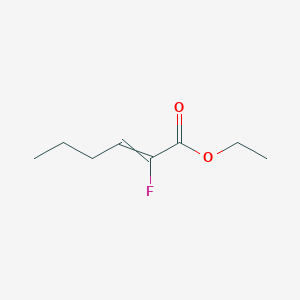
Ethyl 2-fluorohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluorohex-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to the second carbon of a hex-2-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluorohex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl hex-2-enoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-25°C to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluorohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorohexanoic acid or 2-fluorohexanone.
Reduction: Formation of 2-fluorohexanol.
Substitution: Formation of various substituted hex-2-enoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-fluorohex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluorohex-2-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active fluorinated moiety, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl hex-2-enoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 2-fluorohex-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chlorohex-2-enoate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
79695-40-2 |
|---|---|
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
ethyl 2-fluorohex-2-enoate |
InChI |
InChI=1S/C8H13FO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3 |
Clave InChI |
JWCZIYIXBASBFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


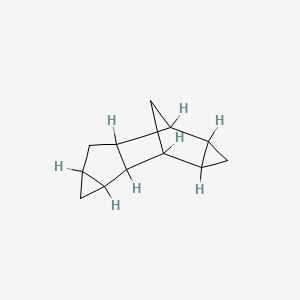

![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
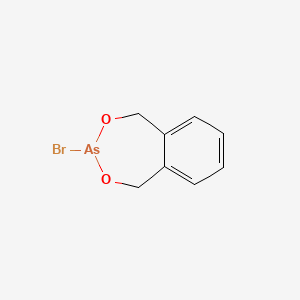
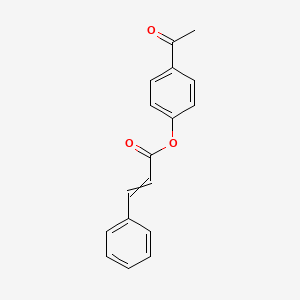
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)

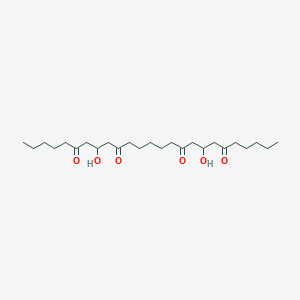
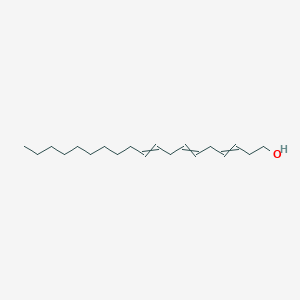
![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

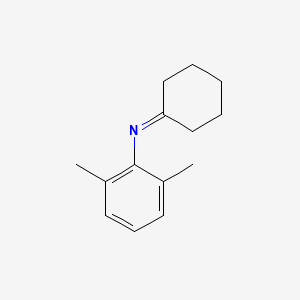
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

